

Spectroscopic Profile of 4-Hydroxy-4'-iodobiphenyl: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-4'-iodobiphenyl

Cat. No.: B1226069

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxy-4'-iodobiphenyl** (CAS No. 29558-78-9), a biphenyl derivative of interest in various fields of chemical research and development. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Core Spectroscopic Data

The structural integrity and purity of **4-Hydroxy-4'-iodobiphenyl** can be ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **4-Hydroxy-4'-iodobiphenyl** are not widely available in public spectral databases, the expected chemical shifts for ^1H and ^{13}C NMR can be predicted based on the analysis of structurally similar compounds, such as 4-hydroxybiphenyl and 4-iodobiphenyl.

Table 1: Predicted ^1H NMR Chemical Shifts (ppm) in CDCl_3

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|------------|----------------------|--------------|---------------------------|
| H-2, H-6 | ~ 7.45 | d | ~ 8.5 |
| H-3, H-5 | ~ 6.90 | d | ~ 8.5 |
| H-2', H-6' | ~ 7.30 | d | ~ 8.5 |
| H-3', H-5' | ~ 7.75 | d | ~ 8.5 |
| -OH | Variable | s | - |

Table 2: Predicted ^{13}C NMR Chemical Shifts (ppm) in CDCl_3

| Carbon | Chemical Shift (ppm) |
|------------|----------------------|
| C-1 | ~ 133 |
| C-2, C-6 | ~ 128 |
| C-3, C-5 | ~ 116 |
| C-4 | ~ 155 |
| C-1' | ~ 140 |
| C-2', C-6' | ~ 129 |
| C-3', C-5' | ~ 138 |
| C-4' | ~ 92 |

Infrared (IR) Spectroscopy

The IR spectrum of **4-Hydroxy-4'-iodobiphenyl** is characterized by the vibrational frequencies of its functional groups. A product specification sheet from a commercial supplier confirms the identity of the compound by FTIR.[1]

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm ⁻¹) | Intensity |
|------------------------|--------------------------------|-----------|
| O-H stretch (phenol) | 3200 - 3600 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1500 - 1600 | Strong |
| C-O stretch (phenol) | 1150 - 1250 | Strong |
| C-I stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

The mass spectrum of **4-Hydroxy-4'-iodobiphenyl** provides information about its molecular weight and fragmentation pattern. The compound has a molecular formula of C₁₂H₉IO.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 4: Mass Spectrometry Data

| Parameter | Value |
|---------------------------|-----------------------------------|
| Molecular Formula | C ₁₂ H ₉ IO |
| Molecular Weight | 296.11 g/mol |
| [M] ⁺ (m/z) | ~ 296 |
| [M-I] ⁺ (m/z) | ~ 169 |
| [M-OH] ⁺ (m/z) | ~ 279 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Hydroxy-4'-iodobiphenyl** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid **4-Hydroxy-4'-iodobiphenyl** sample directly onto the ATR crystal.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the sample spectrum over the mid-IR range (e.g., 4000-400 cm^{-1}).
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

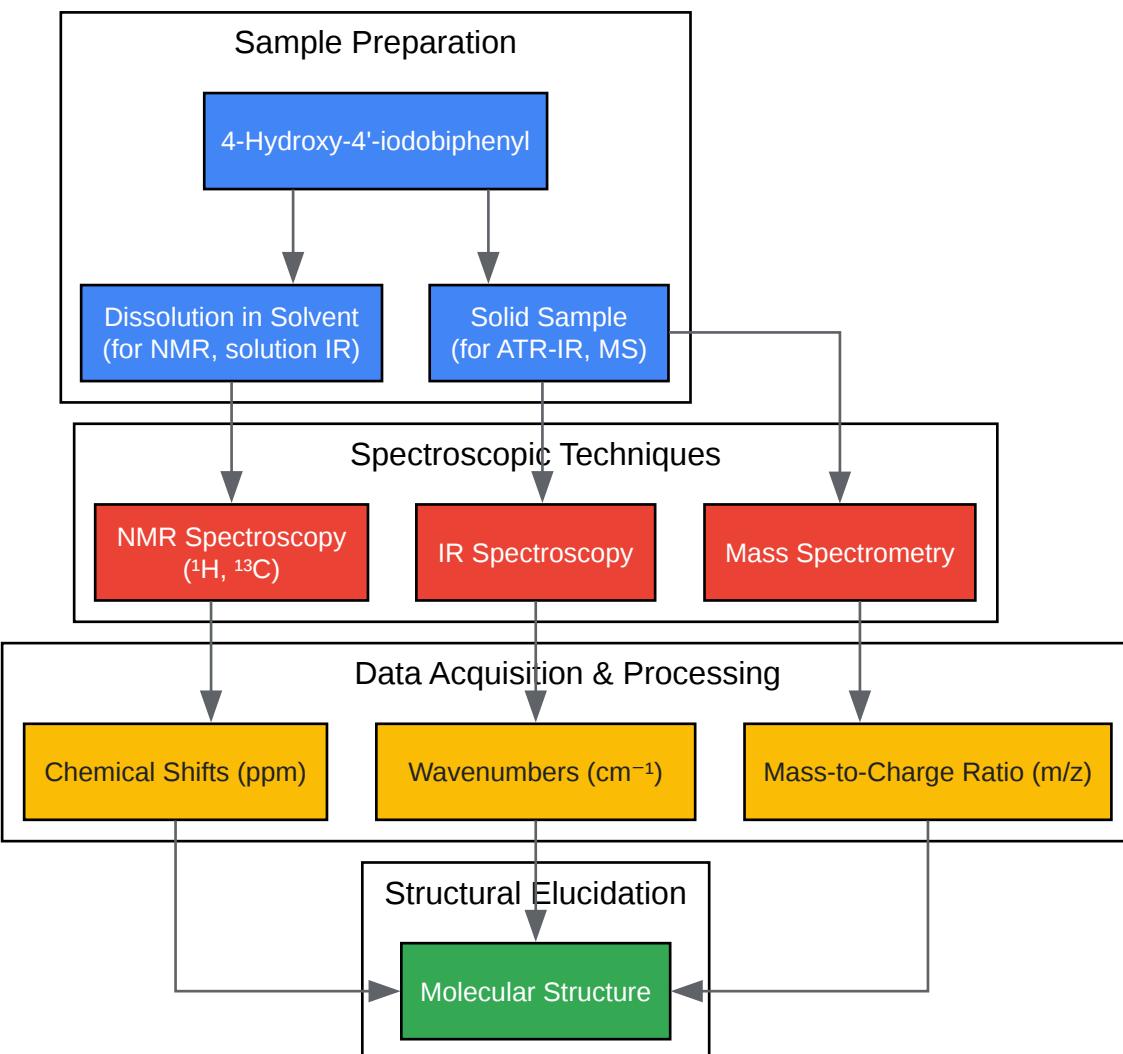
Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .

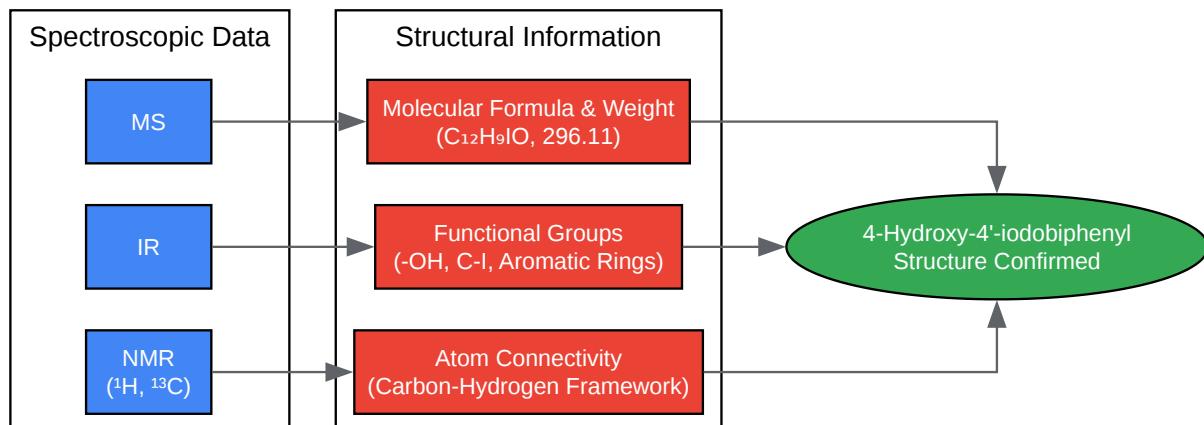
Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the interrelation of the different techniques for structural elucidation.

General Workflow for Spectroscopic Analysis



Interrelation of Spectroscopic Data for Structural Elucidation



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References

- 1. spectrabase.com [spectrabase.com]
- 2. 4-Hydroxy-4'-iodobiphenyl (29558-78-9) for sale [vulcanchem.com]
- 3. 4-Hydroxy-4'-iodobiphenyl, 98+% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. 4-HYDROXY-4'-IDEOBIPHENYL | 29558-78-9 [chemicalbook.com]
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